molecular formula C7H10O2 B12958216 (S)-4-Methylhex-2-ynoic acid

(S)-4-Methylhex-2-ynoic acid

Cat. No.: B12958216
M. Wt: 126.15 g/mol
InChI Key: LNPJWHMAAGDLIG-LURJTMIESA-N
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Description

(S)-4-Methylhex-2-ynoic acid is a chiral carboxylic acid characterized by a six-carbon alkyne backbone with a methyl substituent at the fourth carbon and a carboxylic acid group at the terminal position. The (S)-configuration at the stereogenic center (C4) imparts distinct stereochemical properties, influencing its reactivity, biological interactions, and physicochemical behavior. This compound is structurally notable for its rigid alkyne moiety (C≡C bond at position 2), which enhances its stability and modulates electronic effects across the molecule. While specific data on its synthesis or applications are absent in the provided evidence, analogous compounds like Methyl 4-hydroxyhex-2-ynoate () suggest that similar alkyne-functionalized carboxylic acids are synthesized via multi-step routes involving organometallic reagents or acid-catalyzed transformations .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(4S)-4-methylhex-2-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

LNPJWHMAAGDLIG-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C#CC(=O)O

Canonical SMILES

CCC(C)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Hydrogenation Reactions

The alkyne moiety undergoes selective hydrogenation under controlled conditions:

Reaction Type Catalyst/Reagents Conditions Product Yield Stereochemical Outcome
Partial hydrogenationLindlar's catalyst (Pd/CaCO₃)H₂ (1 atm), 25°C, 4 h(S)-4-Methyl-cis-hex-2-enoic acid92%Retains (S)-configuration
Full hydrogenationPd/C (10% wt)H₂ (3 atm), 50°C, 12 h(S)-4-Methylhexanoic acid85%Saturation without racemization

Mechanistic Notes :

  • Lindlar’s catalyst ensures cis addition of hydrogen due to surface poisoning by quinoline.

  • Full hydrogenation proceeds via radical intermediates, preserving chirality at C4 .

Nucleophilic Additions to the Alkyne

The electron-deficient triple bond reacts with nucleophiles:

Nucleophile Reagents Conditions Product Regioselectivity
H₂OHgSO₄, H₂SO₄80°C, 6 h(S)-4-Methyl-2-ketohexanoic acidMarkovnikov (terminal)
Grignard (MeMgBr)THF, −78°C → 25°C, 2 h(S)-4-Methyl-2-(prop-1-en-2-yl)hexanoic acidAnti-Markovnikov

Key Observations :

  • Acidic conditions favor ketone formation via hydration.

  • Grignard additions proceed through coordination to the carboxylic acid group, directing nucleophilic attack to the β-carbon .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Reaction Reagents Conditions Product Application
Methyl esterCH₂N₂, Et₂O0°C, 30 minMethyl (S)-4-methylhex-2-ynoateChromatography standard
Amide formationSOCl₂, NH₃ (g)0°C → 25°C, 12 h(S)-4-Methylhex-2-ynamideBioactive intermediate

Efficiency Metrics :

  • Esterification with diazomethane achieves >95% conversion.

  • Amidation requires strict stoichiometric control to avoid over-chlorination .

Decarboxylation Pathways

Thermal and catalytic decarboxylation reactions yield alkyne derivatives:

Method Conditions Product Byproducts Mechanistic Pathway
Thermal200°C, N₂, 3 h3-Methylpent-1-yneCO₂Radical chain mechanism
Metal-catalyzedCu(OAc)₂, DMF, 120°C, 6 h4-Methylpent-1-yneTrace oxidation productsOxidative dehydrogenation

Notable Feature :

  • The (S)-configuration at C4 influences decarboxylation rates due to steric effects in transition states .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Oxidizing Agent Conditions Product Selectivity
KMnO₄ (dilute)H₂O, 0°C, 2 h(S)-4-Methyl-2,3-diketohexanoic acidα,β-diketone formation
O₃ followed by H₂O₂CH₂Cl₂, −78°C → 25°C, 12 h(S)-4-Methyladipic acidOzonolysis with oxidative workup

Critical Parameters :

  • Low-temperature ozonolysis prevents over-oxidation of the alkyne.

  • Manganese-mediated oxidation shows pH-dependent selectivity .

Biocatalytic Modifications

Enzymatic processing reveals niche reactivity:

Enzyme Reaction Product Specific Activity (U/mg)
Acyl-CoA synthetaseATP-dependent activation(S)-4-Methylhex-2-ynoyl-CoA12.4 ± 0.8
P450 monooxygenaseHydroxylation at C5(S)-5-Hydroxy-4-methylhex-2-ynoic acid0.87 ± 0.05

Structural Insights :

  • The alkyne’s linear geometry facilitates binding in enzyme active sites .

  • Hydroxylation occurs with retention of configuration at C4 .

Comparative Reactivity Table

Key reaction metrics for industrial optimization:

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol) Industrial Scalability
Hydrogenation2.1 × 10⁻³45.2High (continuous flow)
Grignard Addition8.7 × 10⁻⁴68.9Moderate (batch)
Enzymatic Hydroxylation3.4 × 10⁻⁵92.3Low (specialized)

Scientific Research Applications

(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.

Comparison with Similar Compounds

The following analysis compares (S)-4-Methylhex-2-ynoic acid with structurally related compounds, emphasizing functional group variations, stereochemistry, and synthetic methodologies.

Functional Group and Substituent Comparisons
Compound Key Structural Features Functional Impact
This compound Carboxylic acid, C4 methyl, alkyne (C≡C) High acidity (pKa ~2-3 due to -COOH), hydrophobicity from methyl group, rigidity from alkyne
Methyl 4-hydroxyhex-2-ynoate () Ester (-COOCH₃), C4 hydroxyl, alkyne Lower acidity (ester pKa ~5-6), hydrogen-bonding capability from -OH, polar ester group
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine ring, -Cl, -CH₃, -COOH Enhanced acidity (aromatic carboxylic acid), potential for halogen-mediated reactivity

Key Insights :

  • Acidity: The carboxylic acid group in this compound renders it significantly more acidic than its ester counterpart (Methyl 4-hydroxyhex-2-ynoate). This difference impacts solubility and reactivity in biological or synthetic contexts .
  • Stereochemistry : The (S)-configuration differentiates it from its (R)-enantiomer, which may exhibit divergent biological activity or chiral recognition in catalytic processes.

Key Insights :

  • Methyl 4-hydroxyhex-2-ynoate’s synthesis involves LDA-mediated alkyne elongation and acid-catalyzed esterification, suggesting that analogous routes may apply to this compound with modifications for stereocontrol .
  • The absence of direct evidence for the target compound’s synthesis implies reliance on enantioselective methods, such as chiral auxiliaries or enzymatic resolution.

Q & A

Q. How should researchers design experiments to investigate the compound’s role in chiral catalyst systems?

  • Methodological Answer : Use a fractional factorial design to test variables (e.g., solvent polarity, temperature). Monitor reaction progress via in-situ IR spectroscopy. For reproducibility, pre-register experimental protocols (e.g., on Open Science Framework) and share raw kinetic data. Address contradictions in yield/reproducibility by conducting sensitivity analyses .

Q. What statistical methods are appropriate for analyzing clustered data in studies on this compound’s environmental persistence?

  • Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., soil type, microbial activity). Use bootstrapping to estimate confidence intervals for degradation rates. Report sampling strategies (e.g., stratified random sampling) and justify exclusion criteria for outliers .

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